![molecular formula C20H18N2O5S B2990021 (E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1006294-75-2](/img/structure/B2990021.png)

(E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

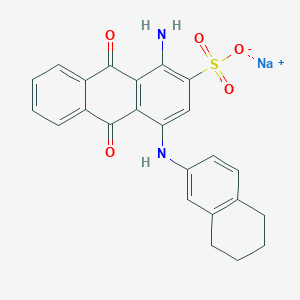

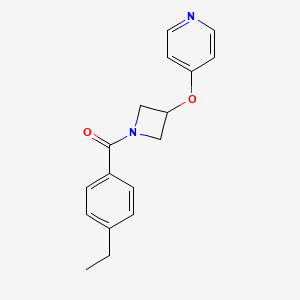

The compound is a complex organic molecule that includes a benzo[d][1,3]dioxole moiety, a common structure in many organic compounds . The benzo[d][1,3]dioxole moiety is a benzene ring fused with a 1,3-dioxole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d][1,3]dioxole-type compounds have been synthesized using Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution .Applications De Recherche Scientifique

Aldose Reductase Inhibitors

A series of iminothiazolidin-4-one acetate derivatives, including compounds related to the (E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate, was synthesized and evaluated as aldose reductase inhibitors. These compounds were found to exhibit significant inhibitory potency, with the most potent compounds demonstrating IC50 values in the low micromolar range. Such inhibitors are considered potential therapeutic agents for the treatment of diabetic complications, highlighting the relevance of these derivatives in medicinal chemistry (Sher Ali et al., 2012).

Corrosion Inhibition

Thiazole derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. Research on similar thiazole compounds has demonstrated their effectiveness in reducing corrosion rates, indicating their utility in industrial applications where corrosion resistance is crucial (M. Quraishi & H. Sharma, 2005).

Antimicrobial Activities

Benzothiazole-imino-benzoic acid ligands and their metal complexes have shown promising antimicrobial activities against a range of bacterial strains known to cause human infections. This research underscores the potential of such compounds in the development of new antimicrobial agents, contributing to the ongoing battle against resistant microbial strains (N. Mishra et al., 2019).

Anti-HIV Potential

Investigations into the anti-HIV activity of certain naphtho[1',2':4,5]thiazolo[3,2-b]-[1,2,4]triazin-9-ones, related in structure to the compound , have been conducted. Although the tested compound was found to be inactive against HIV, such studies are crucial for identifying structural features that may contribute to or detract from potential anti-HIV activity, guiding the design of more effective therapeutic agents (Kang-chien Liu et al., 1993).

Propriétés

IUPAC Name |

methyl 2-[2-(1,3-benzodioxole-5-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S/c1-11-6-12(2)18-14(7-11)22(9-17(23)25-3)20(28-18)21-19(24)13-4-5-15-16(8-13)27-10-26-15/h4-8H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPXFDIEEFYOJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCO4)S2)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[3,9-dimethyl-7-(2-methylpropyl)-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purinyl]acetate](/img/structure/B2989938.png)

amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2989945.png)

![1-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2989954.png)

![3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2989957.png)

![2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide](/img/structure/B2989958.png)

![(E)-methyl 2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2989959.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2989960.png)